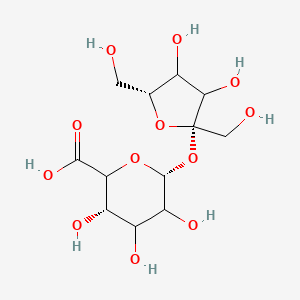

6-Carboxysucrose

描述

Structure

3D Structure

属性

IUPAC Name |

(3S,6R)-6-[(2S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O12/c13-1-3-4(15)9(19)12(2-14,23-3)24-11-7(18)5(16)6(17)8(22-11)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3-,4?,5?,6+,7?,8?,9?,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJMYQBOZZDDJJ-RBNKDYLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(C([C@](O1)(CO)O[C@@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Carboxysucrose and Analogs

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a promising alternative to chemical synthesis, potentially providing higher regioselectivity and milder reaction conditions, thereby avoiding the need for extensive protection and deprotection steps. nih.gov

The direct enzymatic carboxylation of sucrose (B13894) at the C-6 position is a specialized transformation for which specific, naturally occurring enzymes have not been widely reported. The search for suitable biocatalysts would focus on the broad class of oxidoreductase enzymes, particularly carbohydrate oxidases or dehydrogenases that can act on the primary alcohol of the glucose moiety within sucrose.

While enzymes like sucrose phosphorylase and fructosyltransferase are known to act on sucrose, their function is to transfer glycosyl moieties rather than to perform oxidation. researchgate.netresearchgate.net The identification of a suitable enzyme would likely involve:

Screening: Testing known alcohol dehydrogenases and oxidases for activity on sucrose as a substrate.

Enzyme Engineering: Using techniques like directed evolution or rational protein design to alter the substrate specificity and enhance the regioselectivity of an existing carbohydrate-active enzyme. nih.gov The goal would be to engineer an enzyme that specifically recognizes the sucrose molecule and catalyzes the oxidation of the C-6 hydroxyl group with high efficiency.

For example, β-fructofuranosidases have been identified and engineered for their transfructosylation activity to produce compounds like lactosucrose. nih.gov A similar bioengineering approach could theoretically be applied to an appropriate oxidase to develop a biocatalyst for 6-Carboxysucrose synthesis.

Should a suitable enzyme for sucrose carboxylation be identified or engineered, its large-scale production would require a carefully designed bioreactor system. The key criteria for bioreactor design in enzymatic processes include ensuring adequate mass transfer, efficient mixing, and maintaining enzyme stability. researchgate.net

Common bioreactor configurations that could be adapted for this process include:

Stirred Tank Bioreactors (STBR): These are the most common type of bioreactor, providing efficient mixing through mechanical agitation. However, high shear stress can potentially denature the enzyme. researchgate.net

Membrane Bioreactors (MBR): MBRs integrate a membrane filtration unit with the reactor. This configuration is highly advantageous as it allows for the retention and reuse of the soluble enzyme, which can significantly reduce costs, a major factor in enzymatic processes. mdpi.com It also allows for continuous product removal, which can alleviate potential product inhibition. wur.nl

Pneumatically Agitated Bioreactors: Systems like bubble column or gas-lift bioreactors offer lower energy consumption and reduced shear stress compared to STBRs, which could be beneficial for maintaining enzyme integrity. researchgate.net

Process engineering would focus on optimizing operational parameters such as substrate concentration, enzyme loading, pH, temperature, and reaction time to maximize the yield and productivity of this compound.

Table 2: Comparison of Bioreactor Configurations for Enzymatic Synthesis

| Bioreactor Type | Advantages | Disadvantages |

|---|---|---|

| Stirred Tank Bioreactor (STBR) | Excellent mixing and mass transfer; well-understood technology. | High shear stress may deactivate enzymes; enzyme is lost in effluent in continuous mode. |

| Membrane Bioreactor (MBR) | Allows for enzyme retention and reuse; continuous product removal; high product concentration. | Membrane fouling can be an issue; higher capital cost. |

This table summarizes the key features of different bioreactor types that could be employed for the enzymatic production of this compound. researchgate.netmdpi.com

Green Chemistry Principles in this compound Biocatalysis

The enzymatic synthesis of this compound is a prime example of green chemistry in action, leveraging the inherent advantages of biocatalysts to create a more sustainable manufacturing process. The principles of green chemistry are interwoven into the fabric of this biocatalytic approach, from the choice of starting materials to the reaction conditions and the nature of the catalyst itself.

Renewable Feedstocks and Atom Economy: The synthesis begins with sucrose, a readily available and renewable feedstock derived from sources like sugar cane and sugar beet. The use of sucrose as a starting material is a fundamental aspect of a bio-based economy. The enzymatic conversion to this compound is a highly specific oxidation reaction. In an ideal biocatalytic process, the atom economy is maximized as the majority of the atoms from the reactants are incorporated into the final product, with water being a common byproduct.

Safer Solvents and Reaction Conditions: Biocatalytic reactions for the synthesis of this compound are typically carried out in aqueous media under mild conditions of temperature and pressure. This contrasts sharply with many conventional chemical oxidations that often require harsh reagents, organic solvents, and elevated temperatures. The use of water as a solvent is inherently safer and more environmentally friendly. The mild reaction conditions also contribute to energy efficiency, a core principle of green chemistry.

Use of Safer Chemicals and Prevention of Waste: The biocatalytic oxidation of sucrose to this compound utilizes enzymes, which are biodegradable and non-toxic catalysts. This approach avoids the use of heavy metal catalysts or strong oxidizing agents that can be hazardous and generate toxic waste. The high selectivity of the enzymatic reaction also minimizes the formation of byproducts, leading to simpler purification processes and a significant reduction in waste generation. The inherent efficiency of the biocatalyst means that only small quantities are needed, further contributing to waste prevention.

The following table summarizes the key green chemistry principles and their application in the biocatalytic synthesis of this compound:

| Green Chemistry Principle | Application in this compound Biocatalysis |

| Prevention | High selectivity of enzymes minimizes byproduct formation, thus preventing waste. |

| Atom Economy | Direct oxidation of sucrose leads to high incorporation of atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoids the use of toxic heavy metal catalysts and harsh oxidizing agents. |

| Designing Safer Chemicals | The product, this compound, is derived from a natural and safe starting material. |

| Safer Solvents and Auxiliaries | Reactions are typically conducted in water, an environmentally benign solvent. |

| Design for Energy Efficiency | Mild reaction temperatures and pressures reduce energy consumption. |

| Use of Renewable Feedstocks | Sucrose is a readily available and renewable raw material. |

| Reduce Derivatives | High enzymatic selectivity eliminates the need for protecting and deprotecting functional groups. |

| Catalysis | Enzymes are highly efficient and selective catalysts that can be used in small quantities and potentially recycled. |

| Design for Degradation | Enzymes are biodegradable. |

| Real-time analysis for Pollution Prevention | In-process monitoring can be used to optimize reaction conditions and minimize waste. |

| Inherently Safer Chemistry for Accident Prevention | The use of aqueous systems and mild conditions reduces the risk of accidents. |

Advanced Structural Characterization and Elucidation of 6 Carboxysucrose

Spectroscopic Techniques for Definitive Structure Assignment

Spectroscopic methods are indispensable for the unambiguous determination of the 6-Carboxysucrose structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon skeleton and the surrounding proton environment.

In ¹³C NMR analysis of this compound, the introduction of a carboxyl group at the C-6 position of the glucose moiety induces characteristic shifts in the carbon signals compared to unmodified sucrose (B13894). The C-6 signal itself experiences a significant downfield shift due to the deshielding effect of the carboxylic acid function. The assignment of the ¹³C spectrum of this compound can be achieved by comparing it with the spectrum of sucrose and noting the differences. scribd.com Studies have shown that in carbohydrate-based ferric preparations, the carbon atoms of the carbohydrate directly bonded to a ferric center can be identified by significant line broadening and downfield shifts of their NMR signals. researchgate.net

¹H NMR spectroscopy provides complementary information. The proton resonances associated with the glucose and fructose (B13574) rings are analyzed to confirm the integrity of the sucrose backbone. The chemical shift and coupling constants of the anomeric protons are particularly diagnostic. The absence of the primary alcohol protons at the C-6 position and the appearance of a new signal or a change in the multiplicity of adjacent protons can further confirm the oxidation at this specific position.

Table 1: Representative NMR Data for Sucrose Derivatives

| Nucleus | Sucrose (Approx. δ ppm) | This compound (Predicted Approx. δ ppm) | Key Observations for this compound |

| ¹³C (C-6 of Glucose) | ~62 | >170 | Significant downfield shift due to the carboxyl group. |

| ¹³C (Anomeric C-1 of Glucose) | ~93 | ~93 | Minimal change expected. |

| ¹³C (Anomeric C-2 of Fructose) | ~104 | ~104 | Minimal change expected. |

| ¹H (H-1 of Glucose) | ~5.4 (d) | ~5.4 (d) | Anomeric proton signal remains largely unaffected. |

| ¹H (H-6 protons of Glucose) | ~3.7-3.9 (m) | Absent/Shifted | Disappearance or significant shift of C-6 protons. |

| Note: Actual chemical shifts can vary based on solvent and experimental conditions. This table provides illustrative values. |

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular weight of this compound is higher than that of sucrose due to the conversion of a primary alcohol to a carboxylic acid.

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, typically observed as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition and confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural insights. For carboxylic acids, characteristic fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.org In the case of this compound, fragmentation would also likely involve cleavage of the glycosidic bond, yielding ions corresponding to the modified glucose moiety and the intact fructose unit. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result | Information Gained |

| Molecular Weight (Sucrose) | 342.30 g/mol | Baseline for comparison. |

| Molecular Weight (this compound) | 358.28 g/mol | Confirms the addition of an oxygen atom and loss of two hydrogen atoms. |

| HRMS (e.g., [M-H]⁻) | Accurate mass measurement | Confirms the elemental formula (C₁₂H₂₁O₁₂). |

| MS/MS Fragmentation | Losses of H₂O, CO₂, and glycosidic bond cleavage products. | Provides structural details and confirms the location of the carboxyl group. libretexts.orgnih.gov |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. nih.govnih.gov

In the IR spectrum of this compound, the most prominent new feature compared to sucrose is the appearance of a strong and broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. Additionally, a sharp and intense C=O stretching vibration from the carboxyl group will be observed around 1700-1750 cm⁻¹. rsc.org The characteristic C-O stretching and O-H bending vibrations of the numerous hydroxyl groups in the sucrose backbone will also be present, often appearing as a broad band around 3600-3200 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch of the carboxylic acid is often weak in Raman spectra, the C=O stretch provides a distinct band. Raman spectroscopy is particularly useful for analyzing the skeletal C-C and C-O vibrations of the carbohydrate backbone. nih.govscilit.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Weak |

| Carboxylic Acid C=O | Stretching | 1700-1750 (strong) | 1640-1680 (strong) |

| Alcohol O-H | Stretching | 3600-3200 (broad) | Weak |

| C-H | Stretching | 2850-3000 | 2850-3000 |

| C-O | Stretching | 1000-1300 | 1000-1300 |

Chromatographic and Electrophoretic Approaches for Purity and Isomer Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound preparations and for separating it from potential isomers and unreacted starting material.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of this compound. Method development focuses on achieving optimal resolution between this compound, unreacted sucrose, and other oxidation byproducts.

Several HPLC modes can be employed. Reversed-phase (RP) HPLC with a C18 column is a common starting point, often using an aqueous mobile phase with a small amount of organic modifier (like acetonitrile (B52724) or methanol) and an acid (such as formic acid or trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape.

For better separation of these highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC columns use a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing strong retention for polar analytes like sugars and their derivatives.

Size-Exclusion Chromatography (SEC) can also be utilized, particularly for analyzing mixtures containing polymeric or aggregated species. shodex.com Detection is typically achieved using a Refractive Index Detector (RID) for general carbohydrate analysis, or more specifically with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). UV detection at low wavelengths (~210 nm) is possible due to the carboxyl group.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. medigroupasia.com This technique is particularly well-suited for the analysis of charged species like this compound.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). At neutral or alkaline pH, the carboxyl group of this compound will be deprotonated, carrying a negative charge. When a voltage is applied, it will migrate towards the anode. Unreacted sucrose, being neutral, will move with the electroosmotic flow (EOF). This difference in electrophoretic mobility allows for an efficient separation of the product from the starting material. nih.gov

The separation efficiency in CE is often very high, providing excellent resolution. nih.gov By manipulating the pH of the BGE, the charge state of this compound can be altered, allowing for optimization of the separation. Coupling CE with mass spectrometry (CE-MS) can provide both separation and identification in a single analysis. nih.gov

X-Ray Crystallography for Solid-State Conformation Analysis

As of the latest available research, there are no published studies that have successfully determined the solid-state conformation of this compound using X-ray crystallography. A thorough review of scientific literature reveals a lack of crystallographic data for this specific compound.

Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates in the solid state remains unelucidated. While X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, it has not yet been applied to this compound, or at least, the results have not been made publicly available.

Future research employing X-ray crystallography will be crucial to definitively establish the solid-state conformation of this compound, providing valuable insights into its molecular geometry, intermolecular interactions, and packing in the crystalline form. Such data would be instrumental in complementing theoretical conformational studies and providing a more complete understanding of its structural characteristics.

Reactivity and Derivatization Studies of 6 Carboxysucrose

Chemical Transformations and Reaction Kinetics

The introduction of a carboxyl group at the 6-position of the glucose moiety in sucrose (B13894) alters its chemical reactivity, opening avenues for a variety of derivatization reactions.

The carboxyl group of 6-Carboxysucrose is a prime site for esterification and amidation reactions, allowing for the attachment of various molecular entities. These reactions are fundamental in synthesizing a wide array of sucrose-based derivatives with tailored properties. For instance, esterification can be employed to create sucrose-based polymers. Monomethacryloyl esters of sucrose have been synthesized and subsequently polymerized using free-radical catalysts. researchgate.net

Amidation reactions, on the other hand, provide a means to link amino-containing molecules, including amino acids, peptides, or aminofunctionalized polymers, to the sucrose backbone. These reactions typically proceed via activation of the carboxyl group, for example, by forming an active ester or using coupling agents, followed by nucleophilic attack by the amine. Such derivatizations are crucial for developing biocompatible materials and drug delivery systems.

The 6-carboxyl group of this compound can undergo reduction to regenerate the primary alcohol, or it can be involved in further oxidation reactions under specific conditions. The selective oxidation of sucrose at the primary hydroxyl groups, C6 and C6', is a key step in producing this compound. researchgate.net This process is often catalyzed by platinum on carbon at elevated temperatures and neutral pH. researchgate.net

Further oxidation of this compound can lead to the formation of dicarboxylic acid derivatives or even ring-opening products, depending on the oxidizing agent and reaction conditions. For example, a two-step oxidation process using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and sodium periodate (B1199274) can generate carboxylated polyaldehyde sucrose. researchgate.net

The stability of the glycosidic bond in this compound is a critical factor, particularly for its applications in various environments. The hydrolysis of the glycosidic linkage in sucrose and its derivatives can be catalyzed by acids or enzymes like invertase. researchgate.netlibretexts.org The introduction of a carboxyl group at the C6 position can influence the rate of hydrolysis. Studies have shown that this compound is rapidly hydrolyzed by invertase. researchgate.net In contrast, the 6,6'-dicarboxysucrose derivative has shown resistance to invertase attack. researchgate.net

The mechanism of acid-catalyzed hydrolysis involves the protonation of the glycosidic oxygen, followed by the cleavage of the C-O bond, leading to the formation of glucose and fructose (B13574). The rate of this hydrolysis is dependent on factors such as pH and temperature.

Preparation of Novel this compound Conjugates and Prodrugs

The ability to functionalize this compound makes it a valuable precursor for the synthesis of various conjugates and prodrugs with potential applications in biochemistry and materials science.

Glycoconjugates play a crucial role in many biological processes. researchgate.net The synthesis of glycoconjugates from unprotected carbohydrates, including this compound, is an area of active research. researchgate.net By attaching reporter molecules such as fluorescent dyes or biotin (B1667282) to the carboxyl group of this compound, biochemical probes can be created to study carbohydrate-protein interactions and other biological phenomena. The synthesis of these probes often involves the use of bifunctional linkers to connect the carbohydrate moiety to the reporter group.

The carboxyl group of this compound serves as a convenient handle for the development of linker chemistry to attach it to polymers or solid surfaces. This immobilization is essential for applications such as affinity chromatography, biosensors, and the development of functional biomaterials.

Linkers can be designed to have various lengths and chemical properties to control the spacing and orientation of the immobilized this compound. google.comgoogle.com For example, polyethylene (B3416737) glycol (PEG) chains are often used as linkers to increase hydrophilicity and reduce non-specific binding. google.comgoogle.com The attachment to a surface can be achieved by reacting the carboxyl group with an appropriately functionalized surface, for instance, an amine-modified surface, using standard coupling chemistry. Furthermore, this compound derivatives can be designed as monomers for the synthesis of polyvinylsaccharides. researchgate.net

Biochemical and Biological Research Applications of 6 Carboxysucrose Non Clinical

Investigation of Enzyme-Substrate Interactions In Vitro

The introduction of a carboxyl group at the 6-position of the glucose residue in sucrose (B13894) can significantly alter its interaction with carbohydrate-modifying enzymes. These interactions are crucial for understanding enzyme specificity and mechanism.

The substrate specificity of glycosidases, enzymes that hydrolyze glycosidic bonds, can be probed using modified substrates like 6-Carboxysucrose. Research has shown that the presence and position of the carboxyl group on the sucrose molecule dramatically affect its hydrolysis by invertase, a key glycosidase.

In one study, the enzymatic hydrolysis of a mixture of 6- and 6′-carboxysucrose by invertase was investigated. It was observed that the 6-carboxy component was rapidly hydrolyzed, which allowed for the subsequent isolation of the unhydrolyzed 6′-carboxysucrose. In contrast, 6,6′-dicarboxysucrose, where both primary hydroxyls are oxidized, was found to be resistant to the enzymatic action of invertase. nih.gov This differential hydrolysis underscores the stringent substrate recognition requirements of invertase, where a modification at the 6′-position is tolerated, but modifications at the 6-position or both the 6- and 6′-positions hinder or prevent enzymatic activity.

The following table summarizes the observed interactions of carboxylated sucrose derivatives with invertase:

| Compound | Interaction with Invertase | Reference |

| This compound | Rapidly hydrolyzed | nih.gov |

| 6′-Carboxysucrose | Isolated after hydrolysis of this compound | nih.gov |

| 6,6′-Dicarboxysucrose | Resistant to hydrolysis | nih.gov |

Information regarding the interaction of this compound with glycosyltransferases is limited in publicly available scientific literature. Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. annualreviews.orguzh.ch The presence of a negatively charged carboxyl group could potentially influence the binding and catalytic activity of these enzymes, making this compound an interesting candidate for probing the acceptor-binding sites of various glycosyltransferases. Further research is needed to elucidate these potential interactions.

The structural similarity of this compound to the natural substrate, sucrose, suggests its potential as a competitive inhibitor for some carbohydrate-modifying enzymes. researchgate.net The introduction of a carboxylate group can lead to different binding affinities and may interfere with the catalytic mechanism. nih.gov For instance, the carboxylate group could interact with key amino acid residues in the active site, potentially leading to inhibition. oup.comrsc.org

However, specific studies detailing the inhibitory or activatory effects of this compound on a broad range of carbohydrate-modifying enzymes are not extensively documented in the available literature. The design of enzyme inhibitors is a rational process that can lead to the development of therapeutic agents. nih.gov While sugar analogs are known to be potent glycosidase inhibitors, the specific inhibitory properties of this compound remain an area for further investigation. nih.gov

Role in Microbial Metabolism and Fermentation Processes

The ability of microorganisms to utilize various carbon sources is fundamental to many biotechnological processes. Assessing the metabolic fate of modified sugars like this compound is crucial for its potential applications in fermentation and metabolic engineering.

Sucrose is a common and readily metabolized carbon source for many microorganisms. researchgate.net However, the introduction of a carboxyl group at the 6-position may alter its uptake and metabolism. Carboxylic acids can be inhibitory to some microbes, and the ability to utilize carboxylated sugars as a sole carbon source can vary significantly among different microbial species. frontiersin.org

Currently, there is a lack of specific studies in the scientific literature that have evaluated this compound as a primary carbon source for the growth of various microorganisms. Such studies would be valuable to determine its potential as a feedstock in fermentation processes. It is known that some microorganisms can metabolize sugar acids, but a direct investigation into this compound utilization is needed. nih.gov

Metabolic engineering offers powerful tools for the microbial production of valuable chemicals from renewable feedstocks like sucrose. nih.govpsu.edu The synthesis of this compound could potentially be achieved through biocatalytic oxidation of sucrose. nih.govacs.orgchemrxiv.org This could involve the use of whole-cell biocatalysts or isolated enzymes.

For instance, metabolic engineering strategies have been successfully employed for the production of other sugar acids, such as glucaric acid, from sucrose in microorganisms like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.govacs.orgacs.org These strategies often involve the overexpression of key enzymes in the biosynthetic pathway and the deletion of competing metabolic pathways to channel the metabolic flux towards the desired product. nih.gov

A potential metabolic engineering approach for this compound production could involve:

Selection or engineering of a suitable host microorganism: A microbe that can efficiently uptake sucrose would be a good starting point.

Introduction of an appropriate oxidase or dehydrogenase: An enzyme capable of selectively oxidizing the 6-hydroxyl group of the glucose moiety of sucrose would be required.

Optimization of fermentation conditions: Fine-tuning parameters such as pH, temperature, and nutrient supply would be necessary to maximize product yield.

While these general strategies can be proposed, specific examples of metabolic engineering for the production or biotransformation of this compound are not yet reported in the literature.

Interactions with Biological Macromolecules and Cellular Systems

The interactions of this compound with biological macromolecules beyond enzymes, and its effects on cellular systems, are important for understanding its broader biological implications.

The presence of a carboxylate group introduces a negative charge at physiological pH, which can mediate electrostatic interactions with proteins and other macromolecules. plos.orgnih.govcreative-proteomics.comrsc.org These interactions can influence the structure and function of the interacting partners. For example, the binding of carbohydrates to proteins is a key process in many biological recognition events. pnas.org

As mentioned earlier, the most well-documented interaction of a carboxylated sucrose derivative is with invertase. This highlights how a single chemical modification can drastically alter a biological interaction. The study of such interactions provides valuable insights into the molecular basis of protein-carbohydrate recognition.

The transport of sugars and sugar acids across cell membranes is a highly regulated process involving specific transporter proteins. nih.govnih.govwikipedia.organnualreviews.orgulisboa.pt The cellular uptake of this compound would likely depend on the presence of transporters that can recognize and transport this modified sugar. The negative charge of the carboxyl group might necessitate a different transport mechanism compared to neutral sucrose. While the transport of various sugars and amino acids has been extensively studied, specific data on the cellular transport of this compound is currently unavailable.

Lectin Binding Studies and Glycan Recognition Research

There is currently no available research data detailing the specific binding affinities or recognition patterns of this compound with various lectins. Lectins are proteins that exhibit high specificity for binding to carbohydrate moieties, and such studies are crucial for understanding the role of glycans in biological processes. However, no studies documenting the use of this compound as a ligand in lectin binding assays or its application in glycan recognition research have been identified.

Data Table: Lectin Binding Affinity of this compound

No data available.

Effects on Non-Human Cell Line Growth or Differentiation (excluding clinical relevance)

Similarly, there is a lack of published research on the direct effects of this compound on the growth or differentiation of non-human cell lines. While studies on ferric carboxymaltose have explored its uptake and effects on cell lines such as human liver cancer cells (HepG2) and human monocytic cells (THP-1), these investigations attribute the observed cellular responses to the iron complex as a whole. The specific contribution or independent effect of the this compound component on cell behavior has not been isolated or reported in these studies.

Data Table: Effects of this compound on Non-Human Cell Lines

No data available.

Advanced Analytical Methodologies for 6 Carboxysucrose in Research Matrices

Quantification Techniques in Complex Biological or Synthetic Samples

Robust and sensitive quantification of 6-carboxysucrose is essential for monitoring its formation in enzymatic reactions, assessing its stability, and understanding its metabolic fate. The choice of analytical technique often depends on the required sensitivity, throughput, and the nature of the sample matrix.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the selective and sensitive quantification of this compound, even at trace levels in complex matrices. chromforum.orgsigmaaldrich.com

LC-MS/MS offers the advantage of high sensitivity and mass selectivity, often without the need for extensive sample derivatization, which is typically required for GC-MS methods. sigmaaldrich.com The high polarity and non-volatile nature of this compound make direct analysis by LC-MS/MS a suitable approach. sigmaaldrich.com The combination of high-performance anion-exchange chromatography (HPAEC) with tandem mass spectrometry (MS/MS) provides excellent specificity for separating and quantifying a wide range of sugars and their derivatives in biological samples. springernature.com For this compound, a targeted LC-MS/MS method would be developed using multiple reaction monitoring (MRM) to ensure high specificity and sensitivity. This involves monitoring a specific precursor-to-product ion transition.

GC-MS, while also a highly sensitive and selective technique, requires that the analyte be volatile and thermally stable. nih.gov Due to the non-volatile nature of this compound, derivatization is a mandatory step to convert its polar hydroxyl and carboxyl groups into less polar, more volatile substitutes. restek.com Common derivatization approaches include silylation, which targets the hydroxyl and carboxylic acid groups, or a two-step oximation-silylation/acylation process to reduce the number of isomers formed. restek.comresearchgate.net

| Parameter | LC-MS/MS (HPAEC-MS/MS) | GC-MS (after Derivatization) |

| Principle | Separation by ion-exchange, detection by mass-to-charge ratio of specific ion transitions. | Separation of volatile derivatives by partitioning between gas and stationary phases, detection by mass-to-charge ratio. |

| Sample Preparation | Minimal, primarily filtration and dilution. | Derivatization (e.g., silylation, acetylation) is required. restek.com |

| Instrumentation | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer. | Gas Chromatograph coupled to a Mass Spectrometer. |

| Typical Limit of Detection | Low ng/mL to pg/mL. | Low to mid ng/mL. |

| Selectivity | Very High (based on retention time and MRM transitions). | Very High (based on retention time and mass fragmentation pattern). |

| Throughput | Moderate to High. | Moderate. |

For applications requiring the rapid screening of a large number of samples, such as in enzyme evolution or process optimization studies, spectrophotometric and enzymatic assays offer a high-throughput and cost-effective alternative to chromatography-based methods. thermofisher.com

Spectrophotometric assays can be designed to detect either the carbohydrate moiety or the carboxylic acid group. For instance, a method based on the reaction of carboxylic acids with specific reagents to produce a colored product could be adapted for this compound.

Enzymatic assays provide high specificity and can be developed for high-throughput formats. researchgate.net A plausible enzymatic assay for this compound could involve a coupled reaction. In a first step, an enzyme specific for the sucrose (B13894) backbone, such as invertase or sucrose phosphorylase, could be used to hydrolyze this compound into 6-carboxyfructose and glucose. nih.govnih.gov The subsequent quantification of one of these products could then be linked to a colorimetric or fluorometric readout. For example, the released glucose could be quantified using a glucose oxidase/peroxidase coupled reaction, which produces a colored product that can be measured spectrophotometrically. profacgen.com

| Assay Type | Principle | Advantages | Disadvantages |

| Spectrophotometric | Direct chemical reaction with the carboxyl group to produce a chromophore. | Simple, rapid, inexpensive. ijpab.com | Potential for interference from other carboxylic acids in the matrix. |

| Coupled Enzymatic | Specific enzymatic conversion of this compound followed by a detectable reaction of the product. nih.gov | High specificity, suitable for complex matrices. | Requires specific enzymes, potential for enzyme inhibition by matrix components. |

Sample Preparation Strategies for Diverse Research Applications

Effective sample preparation is crucial for removing interfering substances from the research matrix, thereby enhancing the accuracy and reliability of the subsequent analysis. The strategy employed depends on the analytical technique and the nature of the sample.

Bioreaction mixtures, such as fermentation broths, are complex matrices containing residual substrates, byproducts, proteins, and salts, all of which can interfere with the analysis of this compound.

Solid-Phase Extraction (SPE) is a highly effective technique for the cleanup and concentration of this compound. creative-proteomics.com Given the anionic nature of this compound at neutral or alkaline pH, anion-exchange SPE cartridges are particularly suitable. chromforum.orgnih.gov A typical protocol would involve conditioning the cartridge, loading the sample (with pH adjusted to ensure the carboxyl group is deprotonated), washing away neutral and cationic impurities (like unreacted sucrose), and finally eluting the bound this compound with a buffer of low pH or high ionic strength. researchgate.net

Ion-Exchange Chromatography (IEC) can be used for larger-scale purification. nih.gov Similar to SPE, this technique separates molecules based on their charge. harvardapparatus.comlibretexts.org A bioreaction mixture can be loaded onto an anion-exchange column, and after washing, a salt gradient or pH gradient can be applied to elute the bound molecules, with this compound eluting at a characteristic salt concentration or pH. libretexts.org

Derivatization is a chemical modification of the analyte to improve its analytical properties. jfda-online.com For this compound, derivatization can be employed to increase its volatility for GC-MS analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC. researchgate.netnih.gov

For GC-MS analysis , the hydroxyl and carboxyl groups of this compound must be derivatized. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts all active hydrogens into trimethylsilyl (B98337) (TMS) ethers and esters, resulting in a more volatile compound suitable for GC analysis. researchgate.netacs.org

For enhanced spectroscopic detection in HPLC , particularly fluorescence detection which offers high sensitivity, reagents that specifically react with the carboxylic acid group can be used. researchgate.netoup.com Fluorescent labeling reagents such as 9-anthryldiazomethane (B78999) (ADAM) or various bromomethylcoumarin derivatives react with the carboxyl group to form a highly fluorescent ester, enabling trace-level detection. researchgate.netnih.gov

| Derivatization Approach | Target Functional Group(s) | Analytical Technique | Purpose | Example Reagent(s) |

| Silylation | Hydroxyl, Carboxyl | GC-MS | Increase volatility and thermal stability. restek.com | BSTFA, TMCS |

| Fluorescent Labeling | Carboxyl | HPLC-Fluorescence | Enhance detection sensitivity and selectivity. researchgate.netnih.gov | ADAM, Br-MAMC |

Theoretical and Computational Studies on 6 Carboxysucrose Conformation and Reactivity

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational structural biology, enabling the study of the time-dependent behavior of molecules. For 6-Carboxysucrose, MD simulations can map its conformational landscape by tracking the atomic motions over time, governed by a carefully chosen force field. diva-portal.org While direct MD simulation studies specifically on this compound are not extensively published, a wealth of information can be extrapolated from simulations of its parent molecule, sucrose (B13894), and related uronic acids. nih.govresearchgate.net

Simulations reveal that sucrose itself is a dynamic molecule, though its crystal conformation is qualitatively the dominant one in dilute solutions. mpg.de The flexibility is primarily centered around the glycosidic linkage, defined by the torsion angles φ (O5g–C1g–O2f–C2f) and ψ (C1g–O2f–C2f–O5f). The introduction of a carboxyl group at the C6 position of the glucose residue is expected to significantly influence this conformational space. The carboxyl group can engage in intramolecular hydrogen bonding with adjacent hydroxyl groups, potentially stabilizing specific conformations and altering the preferred φ and ψ angles compared to unmodified sucrose. Furthermore, the puckering of the pyranose and furanose rings can be affected.

Interactive Table 1: Predicted Major Conformational States of this compound from Theoretical Analysis This table presents hypothetical data based on known conformational states of sucrose and glucuronic acid-containing disaccharides. The populations are illustrative predictions.

| Conformer ID | Glycosidic Torsion Angle φ (°) | Glycosidic Torsion Angle ψ (°) | Key Intramolecular H-Bonds | Predicted Population (%) |

|---|---|---|---|---|

| CS-1 | 110 ± 15 | 300 ± 15 | COOH···HO-C4 | 50 |

| CS-2 | 125 ± 20 | 295 ± 20 | HO-C1'···O-C5 | 35 |

| CS-3 | 90 ± 15 | 310 ± 15 | COOH···O-C5 | 10 |

The surrounding solvent plays a critical role in determining the structure and flexibility of carbohydrates. nih.govnih.gov MD simulations that explicitly include solvent molecules are essential for accurately capturing these effects. For this compound, the interactions with water are particularly complex due to the presence of both hydroxyl groups and a carboxyl group.

The dynamics of the HA (hyaluronic acid) chain, which contains glucuronic acid, vary with solvent composition, causing observable conformational changes in HA oligosaccharides. researchgate.netcolab.ws This suggests that in mixed solvents, such as water-DMSO, the conformational equilibrium of this compound would be significantly shifted compared to pure water, a phenomenon well-documented for sucrose. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). beilstein-journals.org While no specific docking studies of this compound have been published, we can theorize its interaction with non-human enzymes, such as microbial glycosidases, which are common targets for carbohydrate-based inhibitors. nih.govresearchgate.net

A theoretical docking study could involve positioning this compound into the active site of a non-human α-glucosidase. The enzyme's active site typically contains a pocket with key amino acid residues responsible for substrate recognition and catalysis. For an inhibitor like this compound, the binding would be driven by a combination of interactions. The glucopyranose ring would likely mimic the natural substrate, while the fructose (B13574) moiety and the novel carboxyl group would form additional contacts.

The carboxylate group is expected to be a key interaction point, forming strong salt bridges and hydrogen bonds with positively charged (e.g., Arginine, Lysine) or polar (e.g., Asparagine, Glutamine) residues in the active site. These interactions could anchor the inhibitor firmly, leading to potent inhibition. frontiersin.org The docking results would provide a binding score (estimating binding affinity) and a detailed map of the interactions.

Interactive Table 2: Hypothetical Docking Results for this compound with a Non-Human α-Glucosidase This table presents a theoretical outcome of a molecular docking simulation. Residues and energies are based on typical findings for carbohydrate inhibitors.

| Interacting Residue (Enzyme) | Atom/Group (this compound) | Interaction Type | Predicted Distance (Å) | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|---|

| ASP-215 | HO-C2, HO-C3 (Glucose unit) | Hydrogen Bond | 2.8 - 3.1 | -2.5 |

| GLU-277 | HO-C4 (Glucose unit) | Hydrogen Bond | 2.9 | -1.8 |

| ARG-442 | Carboxylate Group (C6) | Salt Bridge / H-Bond | 2.5 - 3.0 | -5.0 |

| HIS-351 | HO-C1' (Fructose unit) | Hydrogen Bond | 3.0 | -1.5 |

Quantum Chemical Calculations of Electronic Structure and Energetics

Calculations on related uronic acids show that the carboxyl group is a strong electron-withdrawing group. nih.gov This effect would polarize the C6-C5 bond and could have a cascading electronic influence on the rest of the glucopyranose ring, potentially affecting the charge distribution around the anomeric carbon and the stability of the glycosidic bond. The most stable conformer of sucrose calculated from DFT shows good agreement with the crystalline structure, suggesting that similar calculations for this compound would yield reliable geometric and energetic data. illinois.edu

One of the powerful applications of QC calculations is the prediction of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. princeton.edu By calculating the magnetic shielding tensors for each nucleus in a given geometry, one can predict the 1H and 13C NMR spectra. nih.gov This is particularly valuable for complex carbohydrates where spectral overlap can make experimental assignment challenging. acs.org

For this compound, DFT calculations could predict the chemical shifts for all carbon and proton atoms. It is expected that the C6 carbon of the glucose unit would show a significant downfield shift to ~175-180 ppm, characteristic of a carboxyl carbon. princeton.edu The chemical shifts of adjacent carbons (C5, C4) and protons would also be altered compared to sucrose. Comparing these predicted spectra with experimental data of related compounds, like glucuronic acid and sucrose, helps validate the computational model and aids in the definitive assignment of the experimental spectrum of this compound. mdpi.comunimo.it

Interactive Table 3: Predicted 13C NMR Chemical Shifts for this compound vs. Experimental Sucrose Predicted values for this compound are based on DFT calculations and known shifts for glucuronic acid. Experimental values for Sucrose are for reference.

| Carbon Atom | Sucrose Experimental δ (ppm) | This compound Predicted δ (ppm) | Predicted Shift Δ (ppm) |

|---|---|---|---|

| Glc C-1 | 93.2 | 93.0 | -0.2 |

| Glc C-2 | 72.2 | 72.1 | -0.1 |

| Glc C-3 | 73.7 | 73.5 | -0.2 |

| Glc C-4 | 70.4 | 71.0 | +0.6 |

| Glc C-5 | 73.4 | 76.5 | +3.1 |

| Glc C-6 | 61.4 | 177.5 | +116.1 |

| Fru C-1' | 63.7 | 63.7 | 0.0 |

| Fru C-2' | 104.7 | 104.6 | -0.1 |

| Fru C-3' | 77.5 | 77.4 | -0.1 |

| Fru C-4' | 75.1 | 75.0 | -0.1 |

| Fru C-5' | 82.5 | 82.4 | -0.1 |

QC calculations are invaluable for modeling reaction mechanisms, allowing for the determination of transition state structures and activation energies. The primary synthetic route to this compound is the selective oxidation of the primary alcohol at the C6 position of sucrose, often mediated by the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) radical. researchgate.netresearchgate.net

DFT studies on TEMPO-mediated alcohol oxidation have elucidated a detailed mechanism. mdpi.commdpi.com The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion (TEMPO+). This species then reacts with the alcohol. In the case of sucrose, the C6-hydroxyl group attacks the oxoammonium ion. This is followed by a base-assisted proton abstraction from the C6 carbon, which is typically the rate-determining step, leading to the formation of an aldehyde intermediate and the reduced hydroxylamine (B1172632) form of TEMPO. The aldehyde is then further oxidized to the carboxylic acid in a subsequent, faster step.

Modeling this pathway for sucrose would involve calculating the energies of all intermediates and transition states. Such a study would confirm the regioselectivity for the C6-OH over the other primary (C1'-OH, C6'-OH) and secondary hydroxyls, likely due to the lower steric hindrance at the C6 position. The calculated energy barriers would provide a quantitative understanding of the reaction kinetics. sciopen.com

Future Research Directions and Emerging Applications of 6 Carboxysucrose

Development of Sustainable Production Methods via Biorefinery Concepts

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemical compounds. Biorefineries, which integrate biomass conversion processes to produce fuels, power, and value-added chemicals, offer a promising framework for the sustainable production of 6-Carboxysucrose. The core principle lies in utilizing renewable feedstocks, such as sugarcane or sugar beets, which are rich in sucrose (B13894).

Future research in this area will likely focus on developing efficient and selective catalytic or enzymatic processes to convert sucrose to this compound within an integrated biorefinery. This could involve the use of engineered microorganisms or isolated enzymes that can perform the specific oxidation of the primary alcohol at the C-6 position of the glucose unit in sucrose. The key challenges and opportunities include:

Enzyme Discovery and Engineering: Identifying or engineering novel oxidoreductases with high specificity and activity for the C-6 hydroxyl group of the sucrose molecule.

Process Integration: Seamlessly integrating the production of this compound into existing biorefinery streams, potentially utilizing byproducts from other processes as inputs.

Downstream Processing: Developing energy-efficient and environmentally friendly methods for the separation and purification of this compound from the reaction mixture.

Exploration of Novel Chemical and Biochemical Reactivity

The chemical structure of this compound, featuring a carboxylic acid group in addition to the numerous hydroxyl groups of the parent sucrose molecule, opens up a vast landscape of potential chemical and biochemical transformations. Understanding this reactivity is crucial for unlocking its full potential as a versatile chemical intermediate.

Novel Chemical Reactivity:

The carboxylic acid functionality introduces a reactive handle for a variety of chemical modifications, including:

Esterification and Amidation: Formation of esters and amides to create a diverse range of derivatives with tailored properties, such as altered solubility, polarity, and thermal stability.

Polymerization: Utilization of the carboxyl group for the synthesis of polyesters or polyamides, where this compound can act as a bio-based monomer.

Reduction: Selective reduction of the carboxylic acid to the corresponding alcohol, leading to the formation of 6-hydroxymethylsucrose, another potentially valuable building block.

Novel Biochemical Reactivity:

The interaction of this compound with biological systems, particularly enzymes, remains a largely unexplored frontier. Research in this domain could focus on:

Enzymatic Transformations: Investigating the susceptibility of this compound to enzymatic hydrolysis by glycosidases or its potential as a substrate for other enzymes, which could lead to the synthesis of novel oligosaccharides or other derivatives.

Metabolic Pathways: Elucidating if and how this compound can be metabolized by microorganisms, which could have implications for its biodegradability and potential use in fermentation processes.

A systematic exploration of its reactivity will be paramount in identifying high-value applications for this unique sucrose derivative.

Potential as a Building Block in Advanced Materials Science (non-biomedical)

The unique combination of a rigid disaccharide backbone and a reactive carboxylic acid group makes this compound an attractive candidate as a bio-based building block for the creation of advanced materials. Its potential in non-biomedical applications is particularly intriguing, offering sustainable alternatives to petroleum-derived components.

Future research directions in this area include:

Bio-based Polymers: Incorporating this compound into polymer backbones to create novel polyesters, polyamides, or polyurethanes. The inherent chirality and functionality of the sucrose unit could impart unique properties to these materials, such as enhanced biodegradability, specific thermal properties, or tailored mechanical strength.

Cross-linking Agents: Utilizing the carboxylic acid group to act as a cross-linker for other polymers, potentially improving their mechanical properties, thermal stability, or barrier properties.

Surfactants and Emulsifiers: Modifying this compound through esterification with long-chain fatty acids to create novel bio-based surfactants with potential applications in detergents, cosmetics, and food formulations. The sucrose head group would provide hydrophilicity, while the fatty acid tail would impart hydrophobicity.

The development of materials derived from this compound would contribute to the growing field of sustainable materials science, reducing our reliance on fossil fuels and promoting a circular economy.

Unexplored Biological Roles in Non-Human Systems

While the biological roles of sucrose are well-established, the functions of its carboxylated derivative, this compound, in non-human systems are virtually unknown. Investigating these potential roles could reveal novel biological activities and ecological significance.

Potential areas of future research include:

Plant Physiology: Exploring whether this compound is a natural metabolite in plants and, if so, what role it plays in plant growth, development, or defense mechanisms. Its structural similarity to sucrose suggests it could potentially interact with sugar transporters or signaling pathways.

Microbial Interactions: Investigating the effect of this compound on microbial growth and metabolism. It could act as a carbon source for some microorganisms or, conversely, exhibit antimicrobial properties. Understanding these interactions is crucial for its potential applications in agriculture or as a food preservative.

Insect Physiology: Examining the perception and metabolism of this compound by insects. Given the central role of sucrose as a nectar component and insect nutrient, its carboxylated form could have interesting effects on insect behavior, feeding preferences, or physiology.

Unraveling the unexplored biological roles of this compound in diverse non-human systems could open up new avenues for its application in agriculture, environmental science, and biotechnology.

常见问题

Q. What are the established synthetic routes for 6-carboxysucrose, and how do reaction conditions influence yield and purity?

To evaluate synthetic protocols, conduct a systematic literature review to identify common methodologies (e.g., enzymatic vs. chemical synthesis). Compare variables such as catalysts, solvents, temperature, and reaction time across studies. Use techniques like HPLC or NMR to quantify yield and purity, ensuring calibration with certified reference standards. Document reproducibility by replicating procedures under controlled conditions .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Employ a multi-technique approach:

- Spectroscopic analysis : Use -NMR and -NMR to confirm functional groups and stereochemistry.

- Chromatographic methods : Validate purity via HPLC with UV/RI detection, comparing retention times to authentic samples.

- Mass spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF. Cross-validate results with computational modeling (e.g., DFT for NMR chemical shift predictions) .

Q. What are the key stability considerations for this compound in aqueous solutions?

Design stability studies under varying pH (2–10), temperature (4–50°C), and light exposure. Collect time-series data using UV-Vis spectroscopy to monitor degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls with antioxidants or stabilizers to identify mitigation strategies .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Replicate experiments : Ensure instrument calibration and standardized sample preparation.

- Cross-lab validation : Collaborate with independent labs to verify results.

- Advanced techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguous peaks.

- Statistical analysis : Apply principal component analysis (PCA) to identify outlier datasets .

Q. What methodologies optimize the regioselective modification of this compound for functional studies?

- Protecting group strategies : Test temporary groups (e.g., acetyl, benzyl) to isolate reactive sites.

- Enzymatic specificity : Screen glycosyltransferases or oxidases for targeted modifications.

- High-throughput screening : Use microplate assays to evaluate reaction efficiency under diverse conditions.

- Computational docking : Predict enzyme-substrate interactions to guide experimental design .

Q. How do researchers address discrepancies in reported bioactivity profiles of this compound?

- Meta-analysis : Systematically review in vitro/in vivo studies, noting variables like cell lines, dosage, and assay protocols.

- Dose-response validation : Replicate assays with standardized reagents (e.g., ATCC cell lines, ISO-certified kits).

- Mechanistic studies : Use CRISPR knockouts or siRNA silencing to confirm target pathways.

- Data transparency : Share raw datasets via repositories like Zenodo for independent verification .

Q. What strategies validate the hypothesized metabolic pathways involving this compound?

- Isotopic labeling : Track -labeled this compound in metabolic flux assays.

- Omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify correlated pathways.

- Knockout models : Use microbial or plant mutants lacking carboxysomal proteins to assess functional reliance.

- Inhibitor studies : Apply pathway-specific inhibitors to isolate contributions of this compound .

Methodological Frameworks

- For experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- For literature reviews : Follow PRISMA guidelines to ensure systematic sourcing and bias minimization .

- For data conflicts : Use Bradford Hill criteria to assess causality in observational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。